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Abstract

Forosamine, a naturally occurring deoxyamino sugar, is a critical component of several
biologically active compounds, including the antibiotic spiramycin and the insecticide spinosyn
A. Its unique structure and role in the bioactivity of these parent compounds make it a molecule
of significant interest in medicinal chemistry and drug development. This technical guide
provides a detailed overview of the known physical and chemical properties of forosamine,
outlines experimental protocols for its synthesis and analysis, and illustrates its biosynthetic
pathway. The information presented herein is intended to serve as a valuable resource for
researchers working with forosamine and related aminosugars.

Physical and Chemical Properties

Forosamine, with the systematic name (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal, is a
tetradeoxyhexose derivative.[1] While extensive experimental data for all physical and chemical
properties are not readily available in the public domain, the following tables summarize the
known and computed properties of this aminosugar.

Table 1: General and Physical Properties of Forosamine
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Property Value Source

Molecular Formula C8H17NO2 PubChem[1]
Molecular Weight 159.23 g/mol PubChem[1]

Physical State Solid (presumed) Inferred from structure
Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Optical Rotation Data not available

Table 2: Chemical and Computed Properties of

Forosamine
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Property Value Source
(4S,5R)-4-(dimethylamino)-5-

IUPAC Name PubChem[1]
hydroxyhexanal
INChl=1S/C8H17NO2/c1-
7(11)8(9(2)3)5-4-6-10/h6-

InChl PubChem[1]
8,11H,4-5H2,1-
3H3/t7-,8+/m1/sl
SZGAAHDUAFVZSS-

InChiKey PubChem[1]
SFYZADRCSA-N

_ C--INVALID-LINK--
Canonical SMILES PubChem[1]

N(C)C">C@HO

pKa Data not available
XLogP3 -0.1 PubChem (Computed)[1]
Hydrogen Bond Donor Count 1 PubChem (Computed)[1]
Hydrogen Bond Acceptor

3 PubChem (Computed)[1]
Count
Rotatable Bond Count 4 PubChem (Computed)[1]

ble 3: ¢ : E [ :

Technique Data Source
Specific experimental data not
1H NMR _
available.
Specific experimental data not
13C NMR _
available.
A GC-MS spectrum is available
Mass Spectrometry in the John Wiley & Sons, Inc. PubChem[1]

database.

Specific experimental data not
Infrared (IR) Spectroscopy )
available.
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Experimental Protocols

Detailed experimental protocols specifically for forosamine are not extensively published.
However, based on general methodologies for aminosugar synthesis and analysis, the
following protocols can be adapted.

Chemical Synthesis of D-Forosamine

A convenient synthesis of D-forosamine can be achieved from D-glucose as a starting
material. The synthesis involves several intermediate steps with reported yields in the range of
70-80%.

Protocol: Synthesis of D-Forosamine from D-Glucose

e Step 1: Synthesis of ethyl-4,6-di-O-tosyl-2,3-dideoxy-a-D-erythro-hex-2-enopyranoside. This
intermediate is prepared from a D-glucose derivative. The specific reaction conditions and
reagents would follow established procedures for the tosylation and elimination reactions on
pyranosides.

e Step 2: Synthesis of 4-iodo-2,3,4-trideoxy-6-O-tosyl-a-D-threo-hex-2-enopyranoside. This
step involves a nucleophilic substitution reaction to introduce the iodo group.

o Step 3: Synthesis of ethyl 4-azido-2,3,4-trideoxy-6-O-tosyl-a-D-erythro-hex-2-enopyranoside.
The iodo group is displaced with an azide group, which serves as a precursor to the amine.

o Step 4: Synthesis of ethyl 4-amino-2,3,4,6-tetradeoxy-a-D-erythro-hexopyranoside. The
azide and other protecting groups are reduced to yield the amino sugar.

o Step 5: N,N-dimethylation. The primary amine is then dimethylated using an appropriate
methylating agent (e.g., formaldehyde and formic acid - Eschweiler-Clarke reaction) to yield
forosamine.

Note: This is a generalized outline. Researchers should consult the primary literature for
detailed reaction conditions, purification procedures, and characterization data for each step.

Analytical Methods

Protocol: GC-MS Analysis of Forosamine
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Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of

volatile derivatives of aminosugars.

e 1. Derivatization:

To increase volatility, forosamine must be derivatized. A common method is
trimethylsilylation.

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane
(TMCS), pyridine.

Procedure:

A dried sample of forosamine (or a sample extract) is placed in a reaction vial.

Pyridine is added to dissolve the sample.

BSTFA with 1% TMCS is added.

The vial is sealed and heated at 60-70 °C for 30-60 minutes to ensure complete
derivatization.

. GC-MS Conditions:

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-
methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is typically used.

Injector: Split/splitless injector, operated at a temperature of 250-280 °C.

Oven Temperature Program:

= Initial temperature: 100-120 °C, hold for 1-2 minutes.

» Ramp: 5-10 °C/min to a final temperature of 280-300 °C.

» Hold at the final temperature for 5-10 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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o Mass Spectrometer:

lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: Scan from m/z 40 to 600.

lon Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

o 3. Data Analysis: The resulting mass spectrum of the derivatized forosamine can be
compared with spectral libraries or interpreted based on characteristic fragmentation
patterns of trimethylsilylated aminosugars.

Biosynthesis of Forosamine

Forosamine is a key component of the insecticide spinosyn A, produced by the bacterium
Saccharopolyspora spinosa. The biosynthetic pathway for TDP-D-forosamine has been
elucidated and involves a series of enzymatic transformations starting from the common
precursor TDP-4-keto-6-deoxy-D-glucose.

Click to download full resolution via product page

Caption: Biosynthesis pathway of TDP-D-forosamine in Saccharopolyspora spinosa.

Conclusion

Forosamine remains a molecule of high interest due to its presence in important natural
products. This guide has consolidated the available physical, chemical, and biosynthetic
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information on forosamine. While there are notable gaps in the experimental data, particularly
concerning its physical properties and detailed spectroscopic characterization, the provided
information and generalized protocols offer a solid foundation for researchers. Further
investigation into the experimental determination of forosamine's properties would be a
valuable contribution to the fields of natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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